

Commercial Availability and Technical Applications of rac-N-Boc Anatabine

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Compound of Interest

Compound Name: *rac-N-Boc Anatabine*

Cat. No.: *B564900*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **rac-N-Boc Anatabine**, a Boc-protected derivative of the tobacco alkaloid anatabine. It also details experimental protocols for its deprotection and the subsequent use of anatabine in biological research, with a focus on its known effects on key cellular signaling pathways. This information is intended to support researchers in the fields of neuroinflammation, Alzheimer's disease, and other inflammatory conditions.

Commercial Suppliers and Pricing

rac-N-Boc Anatabine is available from several commercial suppliers, primarily for research purposes. Pricing is generally available upon request, and purity and formulation may vary between suppliers.

Supplier	Product Name	Catalog Number	Purity	Notes
Santa Cruz Biotechnology	rac N-Boc-anatabine	sc-219862	Not specified	For research use only.
Genprice	rac N-Boc-anatabine	24-sc-219862	Not specified	For research use only. Price available upon login.
Toronto Research Chemicals (via Biomall)	rac-N-Boc Anatabine	B621260	Not specified	Sold in 25mg pack size. [1]
BOC Sciences	rac-N-Boc Anatabine	1159977-12-4	Not specified	Inquire for pricing.
Clearsynth	rac-N-Boc Anatabine	CS-O-21508	Not specified	For research use only.
ChemicalBook	rac N-Boc-anatabine	1159977-12-4	Not specified	Lists multiple suppliers.

Note: The pricing for (R,S)-Anatabine (the deprotected form) from APExBIO is available as a reference: 10mg for \$50.00, 50mg for \$130.00, and 100mg for \$208.00.

Experimental Protocols

rac-N-Boc Anatabine is a protected form of anatabine and requires deprotection to yield the biologically active compound. The following protocols are based on standard chemical procedures and published research on anatabine.

N-Boc Deprotection of rac-N-Boc Anatabine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from **rac-N-Boc Anatabine** to yield rac-Anatabine.

Materials:

- **rac-N-Boc Anatabine**
- Trifluoroacetic acid (TFA)[2]
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve **rac-N-Boc Anatabine** in a minimal amount of DCM in a round-bottom flask.
- Add an excess of TFA (typically 10-50 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield rac-Anatabine.
- Verify the purity of the product using techniques such as NMR and mass spectrometry.

In Vitro Assays with Anatabine

Objective: To assess the inhibitory effect of anatabine on NF- κ B activation in a cell-based assay.

Cell Line:

- HEK293 cells stably expressing an NF- κ B luciferase reporter construct.[3]
- SH-SY5Y human neuroblastoma cells.[3]

Materials:

- HEK293-NF- κ B-luc or SH-SY5Y cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Tumor Necrosis Factor-alpha (TNF- α)[3]
- Anatabine (prepared from **rac-N-Boc Anatabine**)
- Luciferase assay reagent
- Luminometer
- Antibodies for Western blotting (e.g., anti-phospho-p65)

Procedure:

- Culture HEK293-NF- κ B-luc or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of anatabine (e.g., 1-100 μ M) for 1 hour.

- Stimulate the cells with TNF- α (e.g., 20 ng/mL) for 3 hours to induce NF- κ B activation.[3]
- For luciferase assay, lyse the cells and measure luciferase activity using a luminometer.
- For Western blotting, lyse the cells and probe for phosphorylated p65 to assess the activation of the NF- κ B pathway.[3]

Objective: To determine the effect of anatabine on STAT3 phosphorylation.

Cell Line:

- SH-SY5Y human neuroblastoma cells[4]
- HEK293 cells[4]
- Human microglia[4]

Materials:

- Selected cell line
- Appropriate cell culture medium and supplements
- Lipopolysaccharide (LPS) or TNF- α [4]
- Anatabine
- Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3)

Procedure:

- Culture the chosen cell line under standard conditions.
- Pre-treat the cells with anatabine at various concentrations for a specified time.
- Induce STAT3 phosphorylation by treating the cells with LPS or TNF- α . [4]
- Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated STAT3 and total STAT3 to determine the extent of inhibition.[4]

Objective: To evaluate the ability of anatabine to activate the NRF2 pathway.

Cell Line:

- HEK293 NRF2/ARE luciferase reporter cell line.[\[5\]](#)[\[6\]](#)

Materials:

- HEK293-NRF2/ARE-luc cells
- Cell culture medium and supplements
- Anatabine
- Positive controls (e.g., sulforaphane, dimethyl fumarate)[\[5\]](#)[\[6\]](#)
- Luciferase assay reagent
- Luminometer

Procedure:

- Culture the HEK293-NRF2/ARE-luc reporter cells.
- Treat the cells with a range of anatabine concentrations (e.g., up to 250 μ M) for 24 hours.[\[5\]](#)[\[6\]](#)
- Include positive controls in the experiment.
- Lyse the cells and measure the luciferase activity to quantify NRF2 activation.[\[5\]](#)[\[6\]](#)

In Vivo Studies with Anatabine

Animal Model:

- Transgenic mouse model of Alzheimer's disease (e.g., Tg PS1/APPswe).[\[2\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Tg PS1/APPswe mice
- Anatabine
- Drinking water
- Equipment for behavioral testing (e.g., elevated plus maze, three-chamber social interaction test)[7]
- Reagents and equipment for immunohistochemistry and RT-qPCR.[7][8]

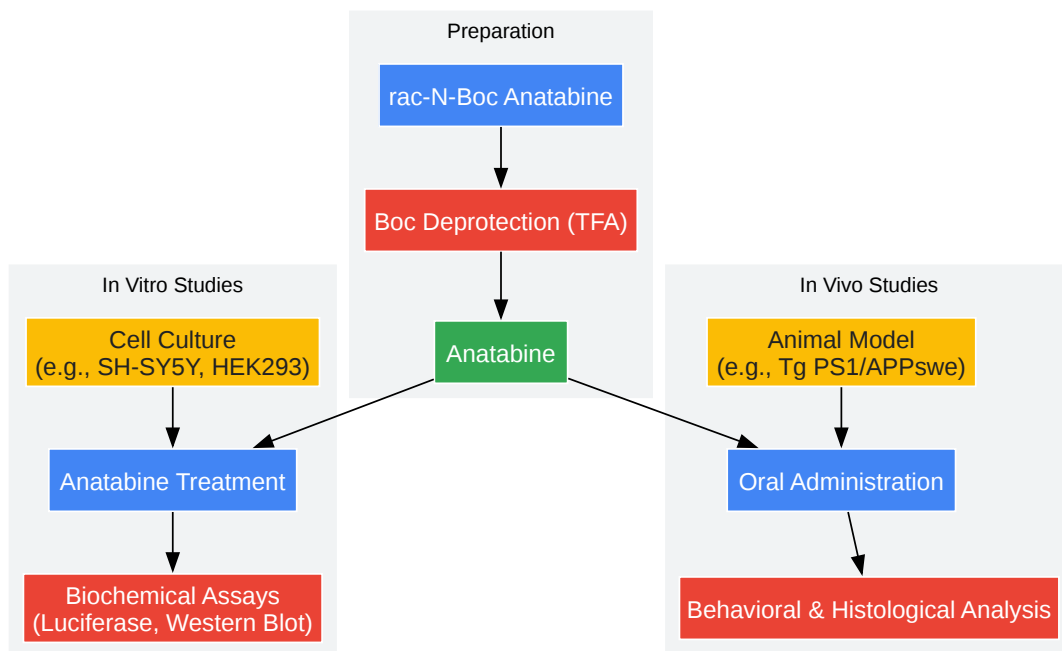
Procedure:

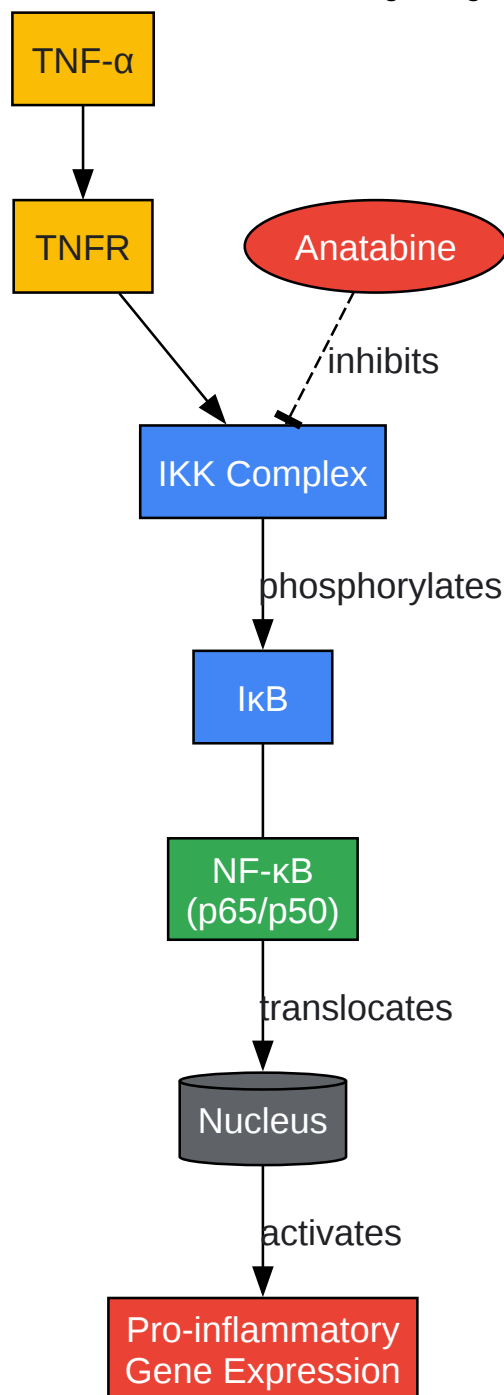
- Administer anatabine to the mice orally in their drinking water at specified doses (e.g., 10 mg/kg/day and 20 mg/kg/day).[7][8]
- Treat the mice for a chronic period (e.g., 6.5 months).[8]
- Conduct behavioral tests to assess cognitive and social deficits.[7]
- At the end of the treatment period, sacrifice the animals and collect brain tissue.
- Perform immunohistochemical analysis to quantify A β deposition and microgliosis (Iba1 staining).[7]
- Use RT-qPCR to measure the expression of inflammatory markers and Bace1.[7][8]

Signaling Pathways and Experimental Workflows

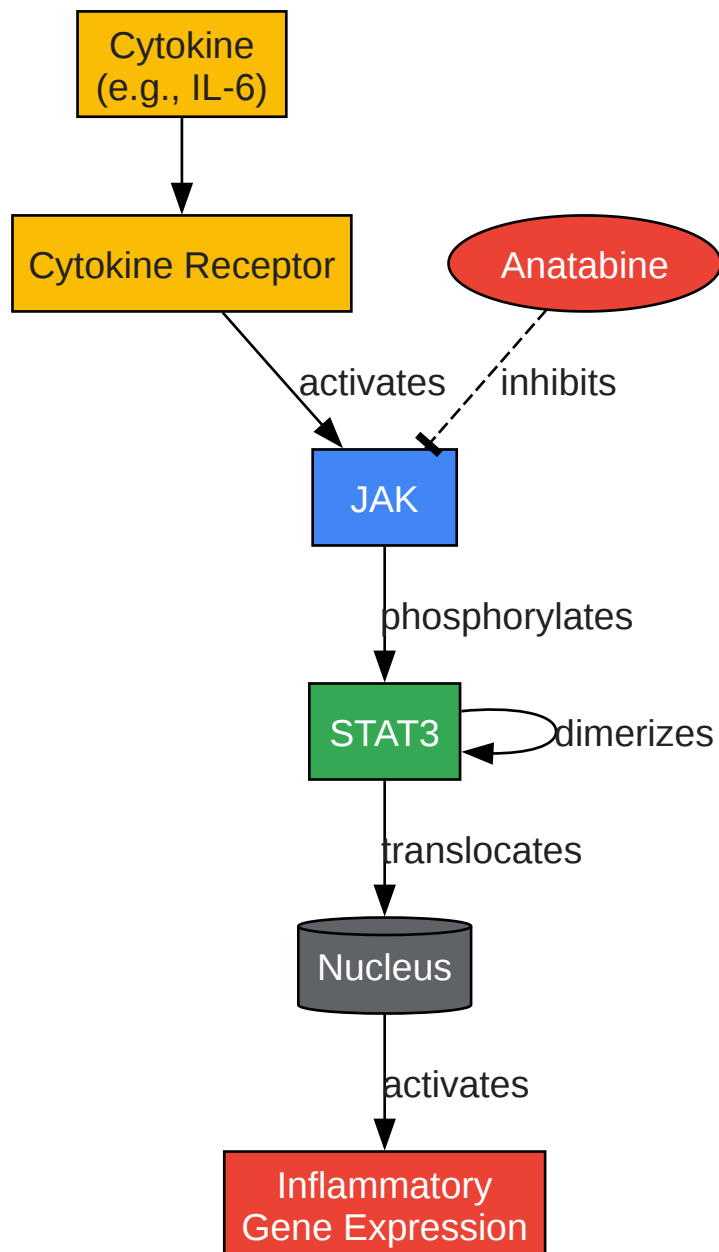
The biological effects of anatabine are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of anatabine.

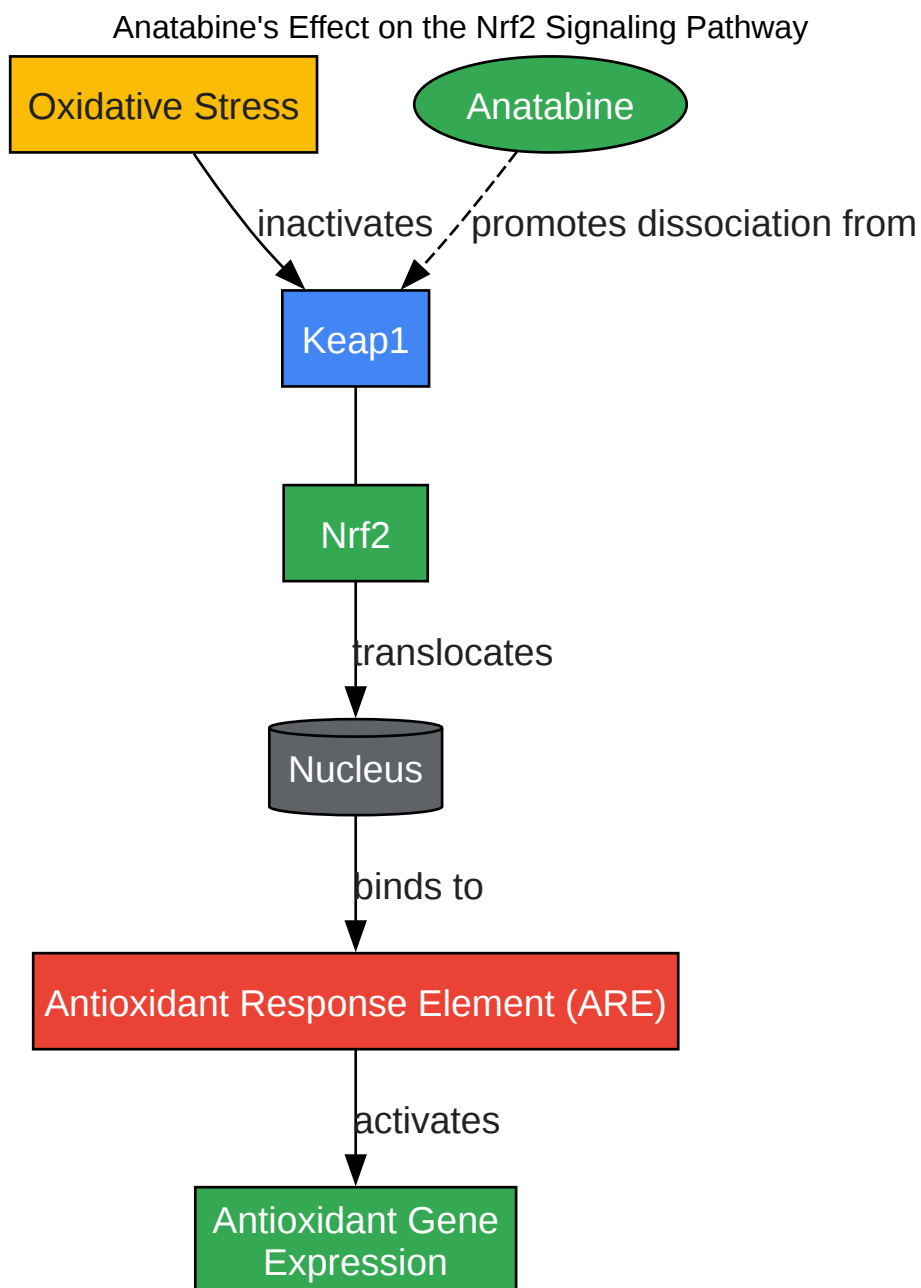
Experimental Workflow for Anatabine Research



Anatabine's Effect on the NF- κ B Signaling Pathway

Anatabine's Effect on the JAK-STAT Signaling Pathway





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Phone: (601) 213-4426

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